(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride
Overview
Description
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClF3N3O and a molecular weight of 243.61 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroethanol and pyrimidin-2-ylmethanamine as the starting materials.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid (e.g., hydrochloric acid) to facilitate the formation of the desired product.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various derivatives of the pyrimidine ring.
Scientific Research Applications
(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biological studies to investigate its interactions with biological macromolecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)phenylacetic acid
2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives
Uniqueness: (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride is unique in its structure and potential applications compared to similar compounds. Its trifluoroethoxy group and pyrimidin-2-ylmethanamine moiety contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6;/h1-2H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXETXPFOBZISFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OCC(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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